(5-(Trimethylsilyl)thiophen-2-yl)boronic acid chemical properties
(5-(Trimethylsilyl)thiophen-2-yl)boronic acid chemical properties
An In-Depth Technical Guide to (5-(Trimethylsilyl)thiophen-2-yl)boronic acid: Synthesis, Reactivity, and Applications in Organic Electronics
Abstract
(5-(Trimethylsilyl)thiophen-2-yl)boronic acid is a pivotal organoboron intermediate, strategically functionalized for applications in materials science and complex organic synthesis. The presence of a boronic acid group at the 2-position and a trimethylsilyl (TMS) group at the 5-position of the thiophene ring imparts a unique combination of reactivity and stability. This guide provides an in-depth analysis of its chemical properties, a robust protocol for its synthesis, and a detailed exploration of its utility as a building block in palladium-catalyzed cross-coupling reactions. Particular emphasis is placed on understanding and mitigating common side reactions, such as protodeboronation, to enable its effective use by researchers in drug discovery and, most notably, in the development of novel organic electronic materials.
Core Chemical Properties and Structural Attributes
(5-(Trimethylsilyl)thiophen-2-yl)boronic acid is a bifunctional reagent designed for modular synthesis. The thiophene core is a widely used component in organic electronics due to its electron-rich nature and ability to facilitate charge transport.
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The Boronic Acid Moiety (-B(OH)₂): This functional group is the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and versatile methods for forming carbon-carbon bonds. The boron atom, with its vacant p-orbital, acts as a Lewis acid, which is fundamental to its reactivity profile.
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The Trimethylsilyl (TMS) Group (-Si(CH₃)₃): The TMS group serves a dual purpose. Firstly, it acts as a stable, sterically bulky protecting group for the 5-position of the thiophene ring, preventing unwanted reactions at this site and directing reactivity to the C-B bond. Secondly, silyl groups can enhance the solubility of organometallic compounds in organic solvents and, in some contexts, improve the thermal and oxidative stability of the resulting materials.
Physicochemical Data
While comprehensive, peer-reviewed physicochemical data for this specific reagent is not extensively published, the following table summarizes key identifiers and typical properties gathered from commercial suppliers and by comparison with closely related analogues. Researchers should always confirm properties with their own analytical data.
| Property | Value | Source / Comment |
| IUPAC Name | (5-(Trimethylsilyl)thiophen-2-yl)boronic acid | Standard nomenclature. |
| CAS Number | 480539-16-8 | Chemical Abstracts Service Registry Number. |
| Molecular Formula | C₇H₁₃BO₂SSi | Derived from structure. |
| Molecular Weight | 200.14 g/mol | Calculated from formula. |
| Appearance | Typically an off-white to light-yellow solid. | Based on supplier data and analogy to similar arylboronic acids. |
| Melting Point | Data not consistently reported; expected to be in the range of 90-120 °C, but may decompose. | Analogy to 5-Formyl-2-thienylboronic acid (m.p. 132-135 °C) suggests a moderate melting point, but silylation may lower it. Boronic acids can dehydrate upon heating to form boroxines. |
| Solubility | Generally soluble in polar aprotic solvents (THF, Dioxane, DMF), methanol, and aqueous base. | The TMS group enhances solubility in less polar solvents compared to unsubstituted thiopheneboronic acid. |
| Stability & Storage | Air and moisture sensitive. Store under an inert atmosphere (Argon or Nitrogen) at low temperature. | Boronic acids are prone to oxidative degradation and can form cyclic boroxine anhydrides upon dehydration. Recommended storage is refrigerated (2-8°C) or in a freezer, away from light and moisture. |
Synthesis Pathway: Lithiation-Borylation
The most direct and widely adopted method for synthesizing heteroaryl boronic acids is through a lithium-halogen exchange followed by electrophilic trapping with a borate ester. This pathway is highly efficient for preparing (5-(Trimethylsilyl)thiophen-2-yl)boronic acid from its corresponding bromo-precursor.
Caption: Lithiation-Borylation workflow for target compound synthesis.
Expert Rationale and Causality
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Choice of Precursor: 2-Bromo-5-(trimethylsilyl)thiophene is the ideal starting material. The C-Br bond is significantly more reactive towards lithium-halogen exchange than the C-H or C-Si bonds, ensuring high regioselectivity.
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Lithiation Conditions: The reaction is performed at -78 °C (dry ice/acetone bath). This low temperature is critical to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the THF solvent. n-Butyllithium (n-BuLi) is a sufficiently strong base to rapidly perform the lithium-halogen exchange.
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Electrophilic Trap: Trialkyl borates, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃), are used as the boron source. They are excellent electrophiles for trapping the highly nucleophilic organolithium species. Using a trialkyl borate is often preferred over borane (BH₃) reagents for better control and fewer side products.
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Hydrolysis: The final step is an acidic aqueous workup. This protonates the oxygen atoms of the borate complex, leading to the release of the free boronic acid and the corresponding alcohol (e.g., methanol or isopropanol).
Step-by-Step Experimental Protocol
This protocol is a representative procedure adapted from standard lithiation-borylation methodologies.
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Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
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Lithiation: Dissolve 2-bromo-5-(trimethylsilyl)thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M solution). Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
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Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at this temperature for an additional 2 hours.
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Workup: Remove the cooling bath and allow the mixture to warm to 0 °C. Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).
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Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude solid can often be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by silica gel chromatography to yield the final product.
Reactivity and Application in Suzuki-Miyaura Cross-Coupling
The primary utility of (5-(trimethylsilyl)thiophen-2-yl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds. This reaction is fundamental to constructing the conjugated backbones of polymers and small molecules used in organic electronic devices like OLEDs.
Caption: Generalized Suzuki-Miyaura cycle highlighting boronic acid activation.
Critical Challenge: Protodeboronation
A significant and often underestimated side reaction with electron-rich heteroaryl boronic acids, including thiophene derivatives, is protodeboronation . This is the cleavage of the C-B bond by a proton source, resulting in the formation of the corresponding C-H bond and effectively destroying the reagent.
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Mechanism: Protodeboronation can be catalyzed by both acid and, more relevantly for Suzuki conditions, base. Under the basic conditions required to activate the boronic acid for transmetalation, the boronate anion is formed. This species can then be protonated by water or other protic sources in the reaction mixture, leading to the loss of the boron moiety.
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Consequences: This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification. Thienylboronic acids are particularly susceptible.
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Mitigation Strategies:
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Choice of Base: Using non-aqueous or less hydrolytic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be advantageous over sodium hydroxide. Anhydrous conditions, using bases like potassium trimethylsilanolate (TMSOK), can also be effective.
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Stoichiometry: A slight excess (1.1-1.5 equivalents) of the boronic acid is often used to compensate for any loss due to protodeboronation.
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Reaction Time & Temperature: Minimizing reaction time and using the lowest effective temperature can reduce the extent of this side reaction.
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Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure for coupling with an aryl bromide, adapted from methodologies for similar thiophene-based systems.
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Setup: To a Schlenk flask, add the aryl bromide (1.0 eq), (5-(trimethylsilyl)thiophen-2-yl)boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
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Reagent Addition: Add a base, typically potassium carbonate (K₂CO₃, 2-3 eq).
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Solvent & Degassing: Add a solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles.
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Reaction: Heat the reaction mixture to a temperature between 80-100 °C and monitor its progress by TLC or GC-MS.
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Workup & Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Applications in Organic Electronics
The "5-(trimethylsilyl)thiophen-2-yl" moiety is a valuable building block for synthesizing conjugated materials for organic light-emitting diodes (OLEDs). Thiophene-containing oligomers and polymers are known for their excellent charge-transport properties and tunable emission wavelengths.
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Role in OLEDs: In an OLED device, different organic layers are responsible for injecting, transporting, and recombining charge carriers (electrons and holes) to generate light. Thiophene derivatives are often used in the Hole Transport Layer (HTL) or the Emissive Layer (EML) .
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Synthetic Utility: (5-(Trimethylsilyl)thiophen-2-yl)boronic acid allows for the precise, stepwise construction of complex, conjugated molecules. By coupling this unit with various aromatic halides, researchers can systematically tune the electronic properties (HOMO/LUMO levels) and, consequently, the color and efficiency of the emitted light. The TMS group can be retained for solubility or removed at a later stage to enable further functionalization.
Safety and Handling
Based on GHS data for analogous compounds like 2-thiopheneboronic acid and 5-formyl-2-thiopheneboronic acid, (5-(trimethylsilyl)thiophen-2-yl)boronic acid should be handled as a hazardous chemical.
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Hazards:
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Causes skin irritation (H315).
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Causes serious eye irritation (H319).
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May cause respiratory irritation (H335).
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May be harmful if swallowed (H302).
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Handling Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Avoid inhalation of dust.
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Avoid contact with skin and eyes.
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Storage: Keep the container tightly sealed and store under an inert atmosphere in a cool, dark, and dry place, preferably in a refrigerator or freezer as noted in Section 1.
Conclusion
(5-(Trimethylsilyl)thiophen-2-yl)boronic acid is a specialized yet highly valuable reagent for the synthesis of functional organic materials. Its design allows for selective C-C bond formation via the robust Suzuki-Miyaura coupling reaction. A thorough understanding of its synthesis via lithiation-borylation and an awareness of key side reactions, particularly base-catalyzed protodeboronation, are essential for its successful implementation. By employing the protocols and mitigation strategies outlined in this guide, researchers can effectively leverage this building block to construct novel conjugated systems for the next generation of organic electronic devices.
References
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Rasheed, U., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10(1), 63. Available at: [Link]
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PubChem. (n.d.). 2-Thiopheneboronic acid. National Center for Biotechnology Information. Available at: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11804–11816. Available at: [Link]
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Lehtonen, A., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules, 27(14), 4629. Available at: [Link]
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- TCI Chemicals. (n.d.). Suzuki
